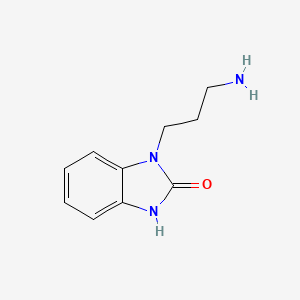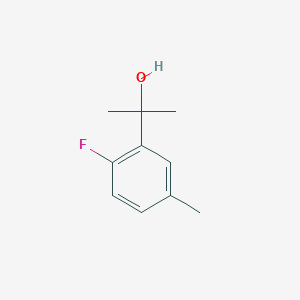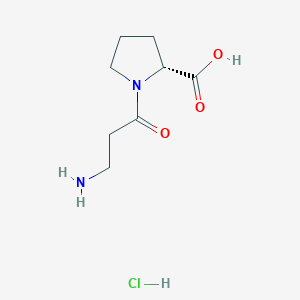
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a 3-hydroxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: Benzylation of the piperazine ring can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the 3-Hydroxybenzoyl Group: The 3-hydroxybenzoyl group can be introduced through an acylation reaction using 3-hydroxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of serotonin and dopamine receptor ligands, which are important for studying neurological disorders.
Biological Studies: The compound is used to investigate the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine: A stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative used in the synthesis of antidepressant drugs.
Uniqueness
Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C19H20N2O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c22-17-8-4-7-16(13-17)18(23)20-9-11-21(12-10-20)19(24)25-14-15-5-2-1-3-6-15/h1-8,13,22H,9-12,14H2 |
Clé InChI |
JSTWNOAGCZBEFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC(=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)



![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)





